molecular formula C8H8O4 B023981 2',4',6'-Trihydroxyacetophenone CAS No. 480-66-0

2',4',6'-Trihydroxyacetophenone

Cat. No.: B023981
CAS No.: 480-66-0
M. Wt: 168.15 g/mol
InChI Key: XLEYFDVVXLMULC-UHFFFAOYSA-N
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Description

Phloracetophenone, also known as 2,4,6-trihydroxyacetophenone, is a phenolic compound derived from acetophenone. It is characterized by the presence of three hydroxyl groups attached to the benzene ring at positions 2, 4, and 6. This compound is known for its various biological activities, including cholesterol-lowering properties and its role in enhancing bile secretion .

Biochemical Analysis

Biochemical Properties

2’,4’,6’-Trihydroxyacetophenone plays a significant role in biochemical reactions, particularly in the context of cholesterol metabolism. It has been shown to enhance the activity of cholesterol 7α-hydroxylase (CYP7A1), an enzyme crucial for the conversion of cholesterol to bile acids . This interaction leads to an increase in bile acid-independent bile flow, which is essential for cholesterol homeostasis. Additionally, 2’,4’,6’-Trihydroxyacetophenone stimulates bile secretion through the multidrug resistance protein-2 (Mrp2), further contributing to its cholesterol-lowering effects .

Cellular Effects

The effects of 2’,4’,6’-Trihydroxyacetophenone on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in HepG2 cells, 2’,4’,6’-Trihydroxyacetophenone induces the expression of cholesterol 7α-hydroxylase (CYP7A1), leading to increased cholesterol catabolism . This compound also affects bile acid metabolism, enhancing bile acid-independent bile flow in isolated perfused rat liver .

Molecular Mechanism

At the molecular level, 2’,4’,6’-Trihydroxyacetophenone exerts its effects through several mechanisms. It binds to and activates cholesterol 7α-hydroxylase (CYP7A1), increasing its enzymatic activity and mRNA levels . This activation leads to the conversion of cholesterol to bile acids, facilitating cholesterol excretion. Additionally, 2’,4’,6’-Trihydroxyacetophenone stimulates bile secretion via the multidrug resistance protein-2 (Mrp2), enhancing bile flow and reducing cholesterol levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’,4’,6’-Trihydroxyacetophenone change over time. The compound is stable under recommended storage conditions and retains its activity when stored below 30°C . Long-term studies in vitro and in vivo have shown that 2’,4’,6’-Trihydroxyacetophenone maintains its cholesterol-lowering effects over extended periods. Its stability and efficacy may be influenced by factors such as temperature and storage conditions .

Dosage Effects in Animal Models

The effects of 2’,4’,6’-Trihydroxyacetophenone vary with different dosages in animal models. In rats, intraduodenal injection of 125 or 250 μmol/kg of 2’,4’,6’-Trihydroxyacetophenone shows significant choleretic activity, requiring the presence of multidrug resistance protein-2 (Mrp2) . At higher doses, the compound partially prevents estrogen-induced cholestasis, demonstrating its potential therapeutic effects

Metabolic Pathways

2’,4’,6’-Trihydroxyacetophenone is involved in several metabolic pathways, particularly those related to cholesterol metabolism. It enhances the activity of cholesterol 7α-hydroxylase (CYP7A1), leading to increased conversion of cholesterol to bile acids . This process is crucial for maintaining cholesterol homeostasis and preventing hypercholesterolemia. Additionally, 2’,4’,6’-Trihydroxyacetophenone interacts with multidrug resistance protein-2 (Mrp2), stimulating bile secretion and further contributing to its cholesterol-lowering effects .

Transport and Distribution

Within cells and tissues, 2’,4’,6’-Trihydroxyacetophenone is transported and distributed through interactions with specific transporters and binding proteins. The compound’s interaction with multidrug resistance protein-2 (Mrp2) facilitates its transport and accumulation in bile ducts, enhancing bile flow and cholesterol excretion . This distribution is essential for its therapeutic effects on cholesterol metabolism.

Subcellular Localization

The subcellular localization of 2’,4’,6’-Trihydroxyacetophenone plays a crucial role in its activity and function. The compound is primarily localized in the liver, where it interacts with cholesterol 7α-hydroxylase (CYP7A1) and multidrug resistance protein-2 (Mrp2) . These interactions facilitate its role in cholesterol metabolism and bile secretion. Additionally, the presence of targeting signals or post-translational modifications may direct 2’,4’,6’-Trihydroxyacetophenone to specific compartments or organelles within the cell, enhancing its efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phloracetophenone can be synthesized through several methods. One common method involves the Hoesch reaction, where phloroglucinol reacts with acetonitrile in the presence of zinc chloride and hydrogen chloride. The reaction mixture is cooled and allowed to stand, resulting in the formation of phloracetophenone .

Industrial Production Methods: In industrial settings, phloracetophenone is often produced by the action of acetyl chloride on phloroglucinol in the presence of aluminum chloride. This method is efficient and yields a high purity product .

Chemical Reactions Analysis

Types of Reactions: Phloracetophenone undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Phloracetophenone can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve halogenation or nitration using reagents like bromine or nitric acid.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce corresponding alcohols .

Comparison with Similar Compounds

Phloracetophenone is unique due to its specific hydroxylation pattern on the benzene ring. Similar compounds include:

Phloracetophenone stands out due to its combination of hydroxyl and acetyl groups, which confer unique properties and applications.

Properties

IUPAC Name

1-(2,4,6-trihydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c1-4(9)8-6(11)2-5(10)3-7(8)12/h2-3,10-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLEYFDVVXLMULC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5060061
Record name Ethanone, 1-(2,4,6-trihydroxyphenyl)-
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Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2',4',6'-Trihydroxyacetophenone
Source Human Metabolome Database (HMDB)
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CAS No.

480-66-0
Record name 2′,4′,6′-Trihydroxyacetophenone
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Record name Phloroacetophenone
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Record name PHLOROACETOPHENONE
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Record name Ethanone, 1-(2,4,6-trihydroxyphenyl)-
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Record name Ethanone, 1-(2,4,6-trihydroxyphenyl)-
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Record name 2',4',6'-trihydroxyacetophenone
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Record name PHLOROACETOPHENONE
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Record name 2',4',6'-Trihydroxyacetophenone
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Melting Point

219 °C
Record name 2',4',6'-Trihydroxyacetophenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029644
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: Phloracetophenone, also known as 1-(2,4,6-trihydroxyphenyl)ethanone, has the molecular formula C8H8O4 and a molecular weight of 168.15 g/mol.

ANone: Phloracetophenone exhibits characteristic peaks in various spectroscopic analyses:

    A: Phloracetophenone is a potent choleretic agent, meaning it stimulates bile secretion by the liver. [, ] This property has made it a subject of interest for potential therapeutic applications related to liver function and bile flow. [, , ]

    A: While the exact mechanism is not fully elucidated, research suggests that phloracetophenone stimulates bile acid-independent bile flow (BAIF), likely through interaction with the multidrug resistance protein-2 (Mrp2) transporter located on the canalicular membrane of hepatocytes. [] It appears to compete with Mrp2 substrates, such as sulfobromophthalein (BSP) and disulfobromophthalein (DBSP), suggesting a potential interaction with this transporter. []

    A: Beyond its choleretic properties, phloracetophenone has shown cholesterol-lowering effects in hypercholesterolemic hamsters. [] Further research is needed to fully understand the mechanisms and potential therapeutic implications of this finding.

    ANone: Phloracetophenone can be synthesized through various methods, with a common approach involving the Friedel-Crafts acylation of phloroglucinol with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3).

    A: Phloracetophenone serves as a valuable building block in organic synthesis, particularly in the construction of flavonoids and other polyphenolic compounds. [, , , , , , , ] Its three hydroxyl groups offer opportunities for selective functionalization and derivatization, making it a versatile starting material for various chemical transformations.

    A: Yes, a bacterial multicomponent acyltransferase from Pseudomonas protegens (PpATase) has been identified that catalyzes Friedel–Crafts C-acylation reactions using phloracetophenone as a substrate. [] This enzyme exhibits high conversion rates in aqueous solutions, offering a potential biocatalytic route for phloracetophenone modification.

    A: Studies using phloracetophenone analogues with varying numbers of hydroxyl groups revealed that the number and position of hydroxyl groups significantly influence choleretic activity. [, ] For instance, 2,4,6-trihydroxyacetophenone (THA, phloracetophenone) exhibited more potent choleretic activity compared to 2,6-dihydroxyacetophenone (DHA) and 4-monohydroxyacetophenone (MHA). [] This suggests a crucial role of the trihydroxy pattern in its interaction with biological targets involved in bile secretion.

    A: While phloracetophenone demonstrates potential therapeutic benefits, research on its toxicological profile is limited. Studies evaluating the acute and subacute toxicity in experimental animals would be crucial to determine its safety for potential therapeutic applications. []

    ANone: Various analytical techniques can be utilized to detect and quantify phloracetophenone in different matrices:

    • High-performance liquid chromatography (HPLC): HPLC, particularly when coupled with UV detection or mass spectrometry (MS), provides a sensitive and selective method for separating and quantifying phloracetophenone in complex mixtures. []
    • Gas chromatography-mass spectrometry (GC-MS): GC-MS is another valuable technique for analyzing volatile compounds like phloracetophenone. []

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